4-nitro-N-(1-phenylpropyl)benzenesulfonamide - 832674-24-5

4-nitro-N-(1-phenylpropyl)benzenesulfonamide

Catalog Number: EVT-4886280
CAS Number: 832674-24-5
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, also known as SB 222200, is a non-peptide antagonist of the neurokinin-3 (NK-3) receptor. [, ] It is a synthetic compound developed for research purposes to investigate the role of the NK-3 receptor in various physiological and pathological processes. [, ]

Synthesis Analysis

SB 222200 can be synthesized by functionalization through lithiation of its precursor, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. [] This process involves reacting the precursor with n-BuLi/TMEDA (1/1 molar ratio) in THF at -60 degrees Celsius for 5 hours. [] This leads to selective lithiation at position 3 of the quinoline ring, which can be further reacted with an electrophile to produce SB 222200. []

Chemical Reactions Analysis

The 3-trimethylstannyl derivative of SB 222200 can undergo a Stille reaction with methyl, phenyl, or thienyliodide to produce alkyl or aryl quinolines. [] This reaction is useful for introducing various substituents into the quinoline ring system. [] The synthesis of carbon-11 labeled SB 222200 for positron emission tomography (PET) studies is also possible by reacting the 3-trimethylstannyl derivative with carbon-11 labeled methyl iodide. []

Mechanism of Action

SB 222200 acts as a potent and selective antagonist of the NK-3 receptor. [] It binds to the receptor and blocks the binding of its endogenous ligand, neurokinin B (NKB), thereby inhibiting the downstream signaling pathways activated by NKB. []

Applications
  • Investigate the role of the NK-3 receptor: It helps elucidate the physiological and pathophysiological functions of the NK-3 receptor in various systems, including the central nervous system, gastrointestinal tract, and urinary tract. []
  • Develop new therapeutic agents: By blocking the NK-3 receptor, SB 222200 serves as a lead compound for the development of novel drugs targeting NK-3 receptor-mediated diseases. []
  • Study receptor binding and kinetics: It is used in binding assays and other pharmacological studies to characterize the interactions between the NK-3 receptor and its ligands. []

Compound Description: This compound is a structural analog of 4-nitro-N-(1-phenylpropyl)benzenesulfonamide. It exists as a zwitterion in its solid state and forms supramolecular chains through N—H⋯N hydrogen-bond interactions [].

Compound Description: SB 223412 is a potent and selective non-peptide antagonist of the human neurokinin-3 (hNK-3) receptor []. It exhibits high affinity for the hNK-3 receptor and demonstrates over 100-fold selectivity over the hNK-2 receptor, with no significant affinity for the hNK-1 receptor. SB 223412 effectively antagonizes hNK-3 receptor-mediated responses both in vitro and in vivo.

Compound Description: This compound serves as the precursor for the synthesis of radiolabeled SB 222200, a neurokinin-3 receptor antagonist []. It undergoes selective lithiation at the 3-position of the quinoline ring, allowing for further functionalization via reactions with electrophiles.

Properties

CAS Number

832674-24-5

Product Name

4-nitro-N-(1-phenylpropyl)benzenesulfonamide

IUPAC Name

4-nitro-N-(1-phenylpropyl)benzenesulfonamide

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C15H16N2O4S/c1-2-15(12-6-4-3-5-7-12)16-22(20,21)14-10-8-13(9-11-14)17(18)19/h3-11,15-16H,2H2,1H3

InChI Key

XGYMKNFAJXYNPK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.